molecular formula C22H23FN2O5S B2602827 4-(3,4-DIMETHOXYBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE CAS No. 1111147-18-2

4-(3,4-DIMETHOXYBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE

Cat. No.: B2602827
CAS No.: 1111147-18-2
M. Wt: 446.49
InChI Key: DHPXMVOYVTWQLY-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide is a complex organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. The compound features a quinoline core substituted with a fluorine atom, a carboxamide group, and a 3,4-dimethoxybenzenesulfonyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

The next step involves the introduction of the fluorine atom at the 6-position of the quinoline ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

The carboxamide group is introduced through the reaction of the quinoline derivative with an appropriate amine, such as diethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Finally, the 3,4-dimethoxybenzenesulfonyl group is attached to the quinoline derivative through a sulfonylation reaction using 3,4-dimethoxybenzenesulfonyl chloride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

4-(3,4-Dimethoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom, which can enhance fluorescence properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-microbial drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom and the sulfonyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethoxybenzenesulfonyl)-N,N-diethylquinoline-3-carboxamide: Lacks the fluorine atom, resulting in different chemical and biological properties.

    4-(3,4-Dimethoxybenzenesulfonyl)-N,N-dimethyl-6-fluoroquinoline-3-carboxamide: Contains a dimethyl group instead of a diethyl group, affecting its reactivity and applications.

    4-(3,4-Dimethoxybenzenesulfonyl)-N,N-diethyl-6-chloroquinoline-3-carboxamide: Substitutes a chlorine atom for the fluorine atom, leading to variations in its chemical behavior and biological activity.

Uniqueness

4-(3,4-Dimethoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide is unique due to the combination of its fluorine-substituted quinoline core and the 3,4-dimethoxybenzenesulfonyl moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)sulfonyl-N,N-diethyl-6-fluoroquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O5S/c1-5-25(6-2)22(26)17-13-24-18-9-7-14(23)11-16(18)21(17)31(27,28)15-8-10-19(29-3)20(12-15)30-4/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPXMVOYVTWQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC(=C(C=C3)OC)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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